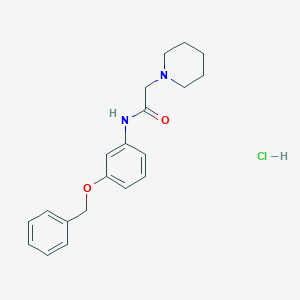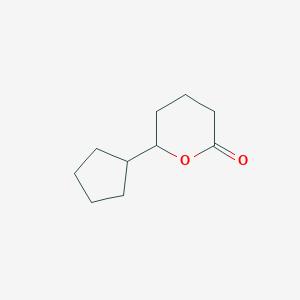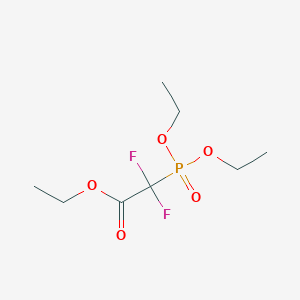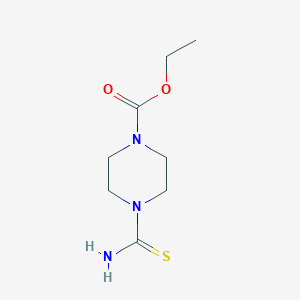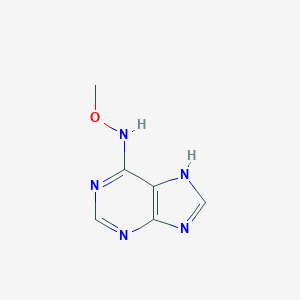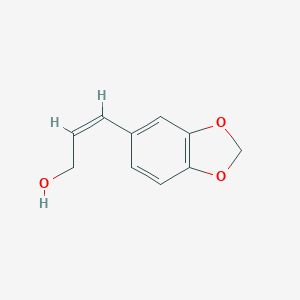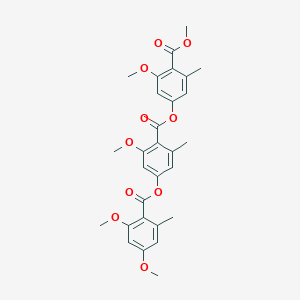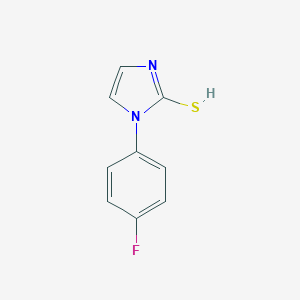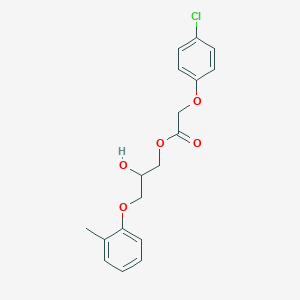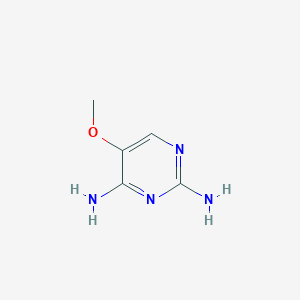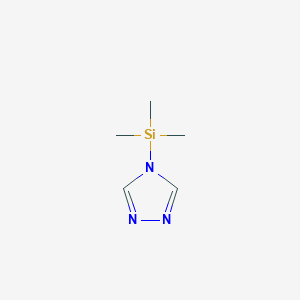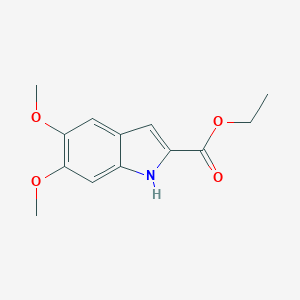![molecular formula C20H24NO4S2+ B101380 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate CAS No. 16470-41-0](/img/structure/B101380.png)
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate, also known as MitoSOX, is a fluorescent dye that is widely used in scientific research to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MitoSOX is a valuable tool for researchers studying the role of ROS in disease pathogenesis and for the development of new therapies.
Mechanism of Action
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a highly selective fluorescent dye that is oxidized by superoxide anions, a type of ROS. When oxidized, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate emits a red fluorescence that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is proportional to the level of superoxide anions in the sample.
Biochemical and Physiological Effects:
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes.
Advantages and Limitations for Lab Experiments
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has several advantages for lab experiments. It is highly selective for superoxide anions and is not affected by other ROS or reactive nitrogen species. It is also non-toxic and does not interfere with cellular processes. However, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has some limitations. It is not a direct measure of ROS levels and can be affected by changes in mitochondrial membrane potential. It is also not suitable for in vivo studies due to its limited tissue penetration.
Future Directions
There are several future directions for the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in scientific research. One area of interest is the development of new compounds that can selectively detect other types of ROS and reactive nitrogen species. Another area of interest is the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, there is a need for further research into the role of ROS in disease pathogenesis and the development of new therapies targeting ROS.
Synthesis Methods
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is synthesized by the condensation of 2-ethoxy-1,3-butadiene and 2-aminobenzenethiol, followed by the addition of 3-bromopropanesulfonic acid. The resulting compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is widely used in scientific research to detect ROS in cells and tissues. It has been used to study the role of ROS in cancer, cardiovascular disease, neurodegenerative disorders, and other diseases. 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is also used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
properties
CAS RN |
16470-41-0 |
|---|---|
Product Name |
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
Molecular Formula |
C20H24NO4S2+ |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C20H23NO4S2/c1-3-16(25-4-2)14-19-21(12-7-13-27(22,23)24)20-17-9-6-5-8-15(17)10-11-18(20)26-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI Key |
ZYECOWRNUCPBQN-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
Other CAS RN |
16470-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



